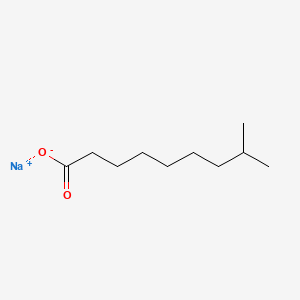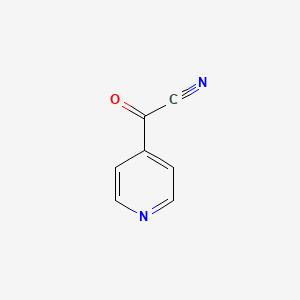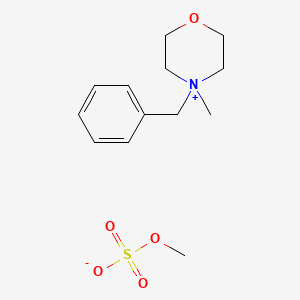
4-Benzyl-4-methylmorpholinium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4-methylmorpholinium methyl sulphate is a chemical compound belonging to the class of morpholinium ionic liquids. These compounds are known for their unique physicochemical properties, which make them suitable for various applications in scientific research and industry. The molecular formula of this compound is C13H21NO5S, and it has a molecular weight of 303.37454 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-methylmorpholinium methyl sulphate typically involves the reaction of 4-benzyl-4-methylmorpholine with methyl sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Benzyl-4-methylmorpholine} + \text{Methyl sulphate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and it may involve additional purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-4-methylmorpholinium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholinium compounds.
Applications De Recherche Scientifique
4-Benzyl-4-methylmorpholinium methyl sulphate has several applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic liquid properties.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, including cell culture and enzyme assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-Benzyl-4-methylmorpholinium methyl sulphate involves its interaction with molecular targets and pathways. As an ionic liquid, it can disrupt the hydrogen bonding network in solvents, enhancing solubility and reaction rates. Its unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-4-ethylmorpholinium acetate
- 4-Benzyl-4-methylmorpholinium chloride
- 4-Benzyl-4-methylmorpholinium nitrate
Comparison
4-Benzyl-4-methylmorpholinium methyl sulphate is unique due to its specific anion (methyl sulphate), which imparts distinct physicochemical properties compared to other morpholinium salts. For example, the chloride and nitrate variants may have different solubility and reactivity profiles, making them suitable for different applications. The acetate variant is known for its use in biomass dissolution, similar to the methyl sulphate variant .
Propriétés
Numéro CAS |
58093-31-5 |
|---|---|
Formule moléculaire |
C13H21NO5S |
Poids moléculaire |
303.38 g/mol |
Nom IUPAC |
4-benzyl-4-methylmorpholin-4-ium;methyl sulfate |
InChI |
InChI=1S/C12H18NO.CH4O4S/c1-13(7-9-14-10-8-13)11-12-5-3-2-4-6-12;1-5-6(2,3)4/h2-6H,7-11H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
HDVNCKUQSNFPFZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCOCC1)CC2=CC=CC=C2.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


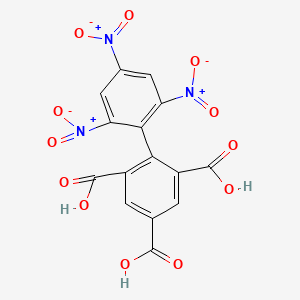
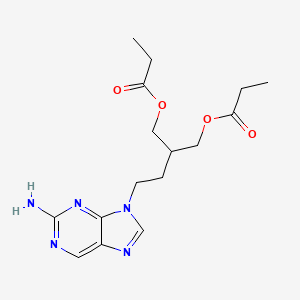
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)

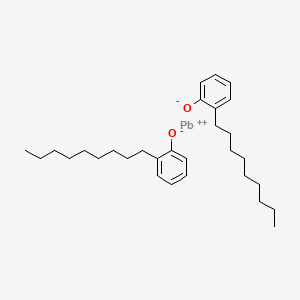
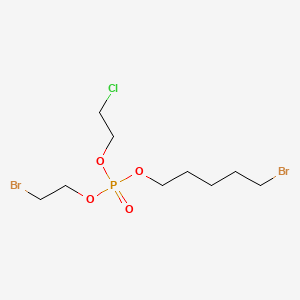

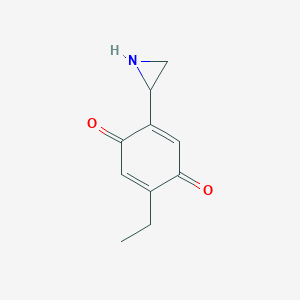
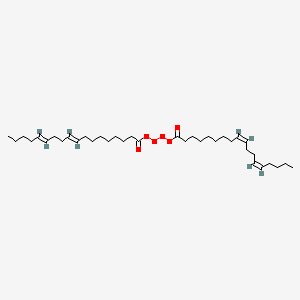
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)


